molecular formula C12H15ClN2O2 B555504 D-Tryptophan methyl ester hydrochloride CAS No. 14907-27-8

D-Tryptophan methyl ester hydrochloride

Cat. No.: B555504
CAS No.: 14907-27-8
M. Wt: 218,26*36,45 g/mole
InChI Key: XNFNGGQRDXFYMM-HNCPQSOCSA-N
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Mechanism of Action

Target of Action

D-Tryptophan Methyl Ester Hydrochloride primarily targets the Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catabolizes tryptophan to N-formyl kynurenine . It plays a significant role in various physiological processes, including the immune response and neurological function .

Mode of Action

The compound interacts with its target, IDO, leading to the production of N-formyl kynurenine . This interaction has a proapoptotic role in renal tubular epithelial cells in response to IFN-gamma and TNF-alpha .

Biochemical Pathways

This compound affects the tryptophan metabolic pathway . Tryptophan is a secondary metabolite derived from the shikimate pathway responsible for the synthesis of several alkaloids in some animals and plants . In mammalian metabolism, tryptophan participates in several biological functions and has a wide application in drug synthesis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as follows: Tryptophan is readily absorbed from the gastrointestinal tract and is extensively bound to serum albumin . It is metabolised to serotonin and other metabolites including kynurenine derivatives and is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the production of N-formyl kynurenine, which has a proapoptotic role in renal tubular epithelial cells . This can lead to various physiological effects, including impacts on the immune response and neurological function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . Therefore, the compound’s action can be influenced by the presence of these solvents in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tryptophan methyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of D-tryptophan with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of proton acids like hydrochloric acid gas or p-toluenesulfonic acid have been explored to improve the synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Tryptophan methyl ester hydrochloride is used as an intermediate in the synthesis of various tryptophan derivatives. It is also employed in the study of stereoselective reactions and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the metabolism and function of tryptophan derivatives. It is also utilized in the synthesis of peptides and proteins for biochemical studies .

Medicine: The compound is a key intermediate in the synthesis of tadalafil, a medication used to treat erectile dysfunction. It is also explored for its potential in developing new pharmaceuticals with antimicrobial and anticancer properties .

Industry: this compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the synthesis of complex organic molecules and the development of new materials .

Comparison with Similar Compounds

    L-Tryptophan methyl ester hydrochloride: The L-isomer of tryptophan methyl ester.

    D-Tryptophan: The parent amino acid without the ester group.

    L-Tryptophan: The L-isomer of tryptophan.

Uniqueness: D-Tryptophan methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups. Its D-isomer configuration and esterification make it distinct from other tryptophan derivatives. This uniqueness contributes to its specific applications in pharmaceutical synthesis and research .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNGGQRDXFYMM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466232
Record name D-Tryptophan methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14907-27-8
Record name D-Tryptophan, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14907-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tryptophan methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is D-Tryptophan methyl ester hydrochloride considered a key starting material in Tadalafil synthesis?

A: this compound serves as the foundational structure upon which the Tadalafil molecule is built. Its specific chiral configuration (D-isomer) is essential for the biological activity of the final drug. [, , , ] Several synthetic routes utilize this compound, highlighting its importance in achieving cost-effective and scalable production of Tadalafil. [, , , ]

Q2: What are the key chemical transformations involving this compound in the synthesis of Tadalafil?

A2: The synthesis of Tadalafil from this compound typically involves a series of reactions, including:

  • Pictet-Spengler reaction: This crucial step involves the condensation of this compound with an aldehyde, often piperonal or a derivative, to form the β-carboline ring system, a core structural motif in Tadalafil. [, ]
  • Acylation: Introduction of an acyl group at a specific position on the β-carboline ring. [, , ]
  • Aminolysis cyclization: Reaction with methylamine to close the final ring and form the Tadalafil molecule. []

Q3: Are there any alternative starting materials to this compound for Tadalafil synthesis?

A: While this compound is widely used, researchers have explored alternative routes. One approach utilizes L-Tryptophan methyl ester hydrochloride, the enantiomer of the standard starting material. This method requires an additional epimerization step to obtain the desired stereochemistry at the C-12a position of the Tadalafil-like tetracyclic compound. []

Q4: How does the use of this compound contribute to the overall yield and purity of Tadalafil?

A: The use of this compound, combined with optimized reaction conditions, can lead to high yields of Tadalafil. One study reported an overall yield of 50.5% for the entire synthesis. [] Furthermore, conducting the final cyclization step with methylamine in THF solution has been shown to improve the purity of the final product, achieving a purity of 99.5%. [] This highlights the importance of carefully chosen starting materials and reaction conditions in achieving efficient and high-quality pharmaceutical synthesis.

Q5: What are the advantages of the synthetic routes starting from this compound compared to other methods?

A5: Synthetic routes using this compound offer several advantages:

  • Avoidance of Controlled Substances: Some traditional methods utilize piperonal, a controlled substance, as a starting material. Newer routes, utilizing this compound and 3,4-dihydroxybenzaldehyde, circumvent this issue, offering a safer and more accessible approach. []
  • High Selectivity and Yield: Asymmetric reduction steps, employed in some synthetic routes starting from this compound, can lead to high selectivity for the desired Tadalafil isomer, improving yield and simplifying purification processes. []
  • Simplicity and Scalability: Many of these synthetic routes are relatively straightforward, involving fewer steps and milder reaction conditions compared to some alternative methods. This facilitates easier implementation and potential scalability for industrial production. []

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